molecular formula C18H20BrNO2 B12722382 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline CAS No. 88654-69-7

8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline

Cat. No.: B12722382
CAS No.: 88654-69-7
M. Wt: 362.3 g/mol
InChI Key: OGEGUQWVPWADFL-UHFFFAOYSA-N
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Description

8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline is a chemical compound with the molecular formula C18H20BrNO2. It is a derivative of furoquinoline, characterized by the presence of a bromine atom at the 8th position, a butoxyethyl group at the 2nd position, and a methyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Hydrogen gas, sodium borohydride (NaBH4)
  • Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce de-brominated furoquinoline .

Scientific Research Applications

8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2-(1-butoxyethyl)-4-methylquinoline
  • 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(2,3-c)quinoline
  • 8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-b)quinoline

Uniqueness

8-Bromo-2-(1-butoxyethyl)-4-methylfuro(3,2-c)quinoline is unique due to its specific substitution pattern on the furoquinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

88654-69-7

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

8-bromo-2-(1-butoxyethyl)-4-methylfuro[3,2-c]quinoline

InChI

InChI=1S/C18H20BrNO2/c1-4-5-8-21-12(3)17-10-14-11(2)20-16-7-6-13(19)9-15(16)18(14)22-17/h6-7,9-10,12H,4-5,8H2,1-3H3

InChI Key

OGEGUQWVPWADFL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)C1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C

Origin of Product

United States

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